molecular formula C19H39NO11 B8024838 Aminooxy-PEG8-acid

Aminooxy-PEG8-acid

Cat. No.: B8024838
M. Wt: 457.5 g/mol
InChI Key: JLSWXOZSYBQIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aminooxy-PEG8-acid is synthesized through a series of chemical reactions involving the introduction of the aminooxy group and the terminal carboxylic acid onto a PEG backbone. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in bulk and stored under controlled conditions to maintain its stability .

Mechanism of Action

The mechanism of action of Aminooxy-PEG8-acid involves its ability to form stable bonds with other molecules. The aminooxy group reacts with aldehydes to form oxime bonds, which are stable and hydrolytically resistant . This property makes it an excellent tool for bioconjugation, allowing for the stable attachment of biomolecules. The terminal carboxylic acid can form amide bonds with primary amine groups, further expanding its utility in various applications .

Comparison with Similar Compounds

Biological Activity

Aminooxy-PEG8-acid is a specialized compound that combines an aminooxy functional group with a polyethylene glycol (PEG) linker and a terminal carboxylic acid. This unique structure enhances its solubility and versatility in various biological applications, particularly in drug discovery and therapeutic development. This article explores the biological activity of this compound, focusing on its role in bioconjugation, targeted protein degradation, and its implications in pharmaceutical research.

Chemical Structure and Properties

Chemical Formula: C19_{19}H39_{39}N O11_{11}
Molecular Weight: 457.52 g/mol
CAS Number: 2055013-68-6

The compound features:

  • Aminooxy Group: Allows for selective conjugation to aldehydes and ketones.
  • Carboxylic Acid Group: Facilitates further modifications and can react with primary amines to form stable amide bonds.
  • PEG Linker: Increases solubility in aqueous environments, enhancing the pharmacokinetics of conjugated molecules.

This compound plays a crucial role in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that induce targeted protein degradation by linking a ligand for an E3 ubiquitin ligase to a ligand for the target protein. The PEG linker, such as this compound, provides the necessary flexibility and solubility for effective interaction with biological targets.

Applications in Drug Development

  • Bioconjugation:
    • This compound is used to attach small molecules, peptides, or proteins to drug carriers, enhancing their stability and solubility .
    • The aminooxy group reacts with carbonyl groups to form stable oxime bonds, which are critical for creating bioconjugates.
  • Targeted Protein Degradation:
    • As part of PROTACs, this compound facilitates the selective degradation of unwanted proteins by exploiting the ubiquitin-proteasome system .
    • This mechanism has shown promise in treating various diseases, including cancers, by targeting specific proteins involved in disease progression.

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various applications:

  • Study on Stability and Efficacy:
    In a study evaluating PEGylated peptides, it was found that incorporating PEG units improved metabolic stability and pharmacokinetics. Specifically, analogues containing eight ethylene glycol units (like those incorporating this compound) exhibited superior stability compared to shorter PEG units .
CompoundStability After 24 HoursStability After 48 Hours
PEG580%65%
PEG870%58%
PEG1060%50%
  • Application in Cancer Therapy:
    PROTACs utilizing this compound have been shown to effectively degrade oncoproteins in cancer cells, leading to reduced tumor growth in preclinical models . The ability to selectively target proteins involved in tumorigenesis represents a significant advancement in cancer therapy.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO11/c20-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-6-5-24-4-3-23-2-1-19(21)22/h1-18,20H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSWXOZSYBQIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCON)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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